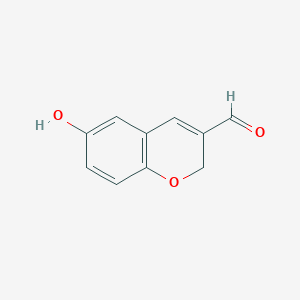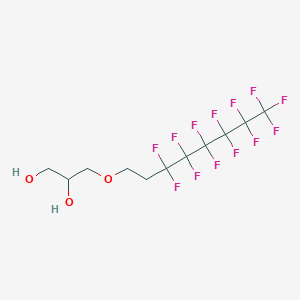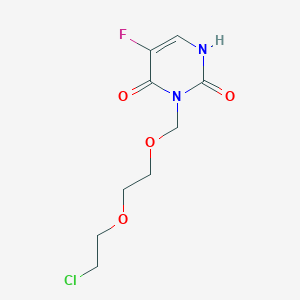
2,4(1H,3H)-Pyrimidinedione, 3-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 3-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluoro- is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as Temozolomide, which is a chemotherapy drug used to treat brain tumors. However,
Mecanismo De Acción
Temozolomide is a prodrug that is converted to its active form, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide), in the presence of water. MTIC then undergoes spontaneous decomposition to form a highly reactive methylating agent that can react with DNA and other cellular components. The methylation of DNA leads to the inhibition of DNA replication and ultimately cell death.
Biochemical and Physiological Effects:
Temozolomide has been shown to induce DNA damage and apoptosis in cancer cells. It has also been found to have immunomodulatory effects and can enhance the antitumor immune response. However, this compound can also cause DNA damage in normal cells, leading to potential toxicity and adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Temozolomide is a widely used tool in scientific research due to its ability to induce DNA damage and its anticancer properties. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, its potential toxicity and adverse effects need to be carefully considered, and appropriate safety measures should be taken when working with this compound.
Direcciones Futuras
There are several future directions for the use of Temozolomide in scientific research. One potential application is in the development of new cancer therapies that target DNA methylation and repair mechanisms. This compound can also be used to investigate the role of DNA damage and repair mechanisms in aging and age-related diseases. Additionally, Temozolomide can be used in combination with other drugs or therapies to enhance their efficacy and reduce potential toxicity.
Conclusion:
In conclusion, Temozolomide is a chemical compound that has significant potential for use in scientific research. Its mechanism of action involves the inhibition of DNA synthesis, and it has been extensively studied for its anticancer properties. However, its potential toxicity and adverse effects need to be carefully considered, and appropriate safety measures should be taken when working with this compound. There are several future directions for the use of Temozolomide in scientific research, and it will continue to be a valuable tool in the investigation of DNA damage and repair mechanisms.
Métodos De Síntesis
Temozolomide is synthesized through a multistep process starting from 5-amino-1H-imidazole-4-carboxamide. The synthesis involves the use of various reagents and solvents, including acetic anhydride, trifluoroacetic acid, and N-methylmorpholine. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
Temozolomide has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties, and its mechanism of action involves the inhibition of DNA synthesis. This compound has been used in various studies to investigate the effects of DNA damage and repair mechanisms, as well as the role of DNA methylation in cancer development.
Propiedades
Número CAS |
139593-10-5 |
|---|---|
Fórmula molecular |
C9H12ClFN2O4 |
Peso molecular |
266.65 g/mol |
Nombre IUPAC |
3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12ClFN2O4/c10-1-2-16-3-4-17-6-13-8(14)7(11)5-12-9(13)15/h5H,1-4,6H2,(H,12,15) |
Clave InChI |
HVCHQELPHFNPLP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C(=O)N1)COCCOCCCl)F |
SMILES canónico |
C1=C(C(=O)N(C(=O)N1)COCCOCCCl)F |
Sinónimos |
1-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluorouracil CEEM-5-FU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



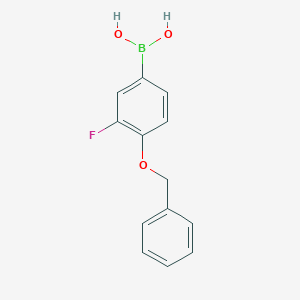
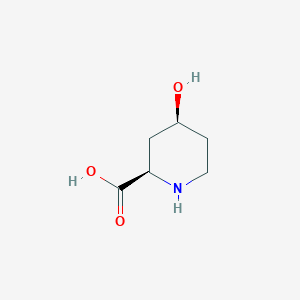
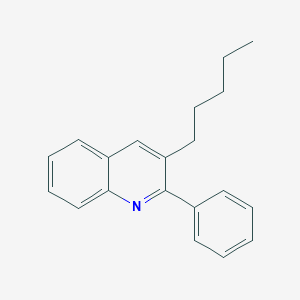
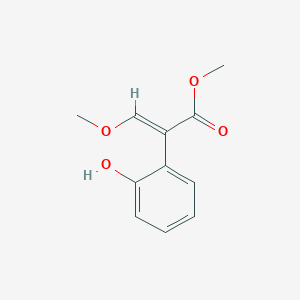

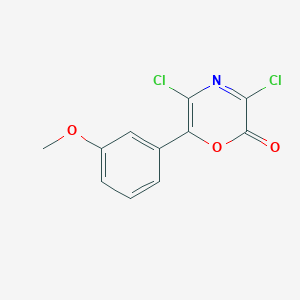
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)

phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
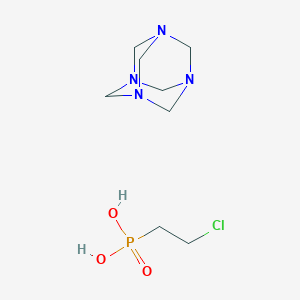

![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
